molecular formula C23H26N4O7S B11436014 N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11436014
M. Wt: 502.5 g/mol
InChI Key: RRPUFSFQDLRJIK-UHFFFAOYSA-N
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Description

N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an oxadiazole ring, a trimethoxybenzamide moiety, and an ethoxyphenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with ethoxyphenyl isocyanate.

    Introduction of the Trimethoxybenzamide Moiety: This is typically done through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE
  • N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE

Uniqueness

N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE stands out due to its unique combination of an oxadiazole ring, ethoxyphenyl group, and trimethoxybenzamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H26N4O7S

Molecular Weight

502.5 g/mol

IUPAC Name

N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H26N4O7S/c1-5-33-16-8-6-15(7-9-16)25-19(28)13-35-23-27-26-20(34-23)12-24-22(29)14-10-17(30-2)21(32-4)18(11-14)31-3/h6-11H,5,12-13H2,1-4H3,(H,24,29)(H,25,28)

InChI Key

RRPUFSFQDLRJIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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